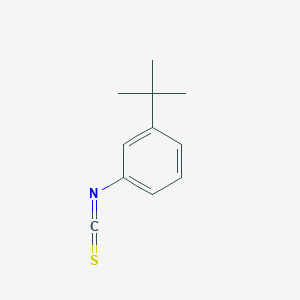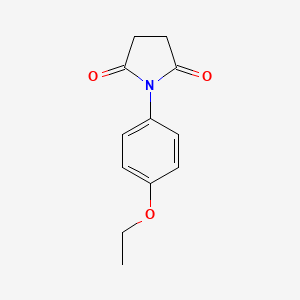
1-(4-乙氧基苯基)吡咯烷-2,5-二酮
描述
1-(4-Ethoxyphenyl)pyrrolidine-2,5-dione is a chemical compound with the linear formula C12H13NO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including 1-(4-Ethoxyphenyl)pyrrolidine-2,5-dione, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine derivatives, including 1-(4-Ethoxyphenyl)pyrrolidine-2,5-dione, are known for their wide range of pharmacological properties . The introduction of different groups in the pyrrolidine-2,5-dione ring can lead to different biological activities .科学研究应用
合成和衍生物形成
合成方法:吡咯烷-2,4-二酮衍生物,包括与 1-(4-乙氧基苯基)吡咯烷-2,5-二酮相关的衍生物,是通过各种方法合成的。例如,可以通过在特定条件下用水或硝基甲烷加热其 3-乙氧基羰基衍生物来获得无水衍生物或水合物 (Mulholland, Foster, & Haydock, 1972)。
转化为其他化合物:吡咯烷-2,5-二酮衍生物可以通过甲苯磺酰化转化为马来酰亚胺结构。了解这些反应的热力学和动力学对于有机合成和药物化学应用非常重要 (Yan et al., 2018)。
材料科学应用
太阳能电池中的电子传输层:某些源自吡咯烷-2,5-二酮的 n 型共轭聚电解质在反转聚合物太阳能电池中的电子传输层等应用中显示出前景,由于其高电导率和电子迁移率,提高了功率转换效率 (Hu et al., 2015)。
光致发光聚合物:吡咯烷-2,5-二酮衍生物用于合成光致发光聚合物,可能适用于电子设备。其溶解性、荧光和光化学稳定性等特性使其适用于这些应用 (Beyerlein & Tieke, 2000)。
药物研究
潜在抗肿瘤剂:新型吡咯烷-2,5-二酮化合物已被合成并评估其生物活性,显示出作为抗肿瘤剂的潜力 (Ahmed et al., 1995)。
抗癌和抗炎应用:4-(吡咯烷-2,5‑二酮‑1-基)苯酚等衍生物已被研究其抗癌和抗炎活性,表明在开发新的治疗剂中具有潜在用途 (Zulfiqar et al., 2021)。
化学性质和反应性
- 与芳基胺的反应性和抗菌活性:吡咯烷-2,3-二酮的衍生物已被评估其化学反应性和抗菌活性。此类研究有助于开发新的生物活性化合物 (Gein et al., 2003)。
未来方向
作用机制
Target of Action
1-(4-Ethoxyphenyl)pyrrolidine-2,5-dione is a compound that belongs to the class of organic compounds known as N-substituted carboxylic acid imides
Mode of Action
It is known that compounds of the n-substituted carboxylic acid imides class interact with their targets through the imide group .
Biochemical Pathways
It’s worth noting that pyrrolidine-2,5-dione is a versatile scaffold used in the synthesis of bioactive molecules .
Result of Action
It’s known that compounds with the pyrrolidine-2,5-dione scaffold have shown nanomolar activity against certain kinases .
生化分析
Biochemical Properties
1-(4-Ethoxyphenyl)pyrrolidine-2,5-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit human carbonic anhydrase isoenzymes hCA I and hCA II, which are involved in several physiological processes . The nature of these interactions typically involves binding to the active sites of these enzymes, thereby inhibiting their activity.
Cellular Effects
1-(4-Ethoxyphenyl)pyrrolidine-2,5-dione affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of certain signaling pathways that are crucial for cell proliferation and differentiation . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 1-(4-Ethoxyphenyl)pyrrolidine-2,5-dione involves its binding interactions with biomolecules. It exerts its effects by inhibiting or activating specific enzymes, leading to changes in gene expression. For instance, its inhibition of carbonic anhydrase enzymes results in altered pH regulation within cells, which can impact various cellular processes . Additionally, it may interact with other proteins and receptors, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Ethoxyphenyl)pyrrolidine-2,5-dione can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and proliferation.
Dosage Effects in Animal Models
The effects of 1-(4-Ethoxyphenyl)pyrrolidine-2,5-dione vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and altered physiological functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
1-(4-Ethoxyphenyl)pyrrolidine-2,5-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, it may be metabolized by liver enzymes, leading to the formation of metabolites that can further influence cellular functions . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential impact on overall metabolic processes.
Transport and Distribution
The transport and distribution of 1-(4-Ethoxyphenyl)pyrrolidine-2,5-dione within cells and tissues are essential for its activity. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can localize to specific compartments, influencing its accumulation and activity. The compound’s distribution within tissues also determines its overall effectiveness and potential side effects.
Subcellular Localization
1-(4-Ethoxyphenyl)pyrrolidine-2,5-dione exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall impact on cellular processes.
属性
IUPAC Name |
1-(4-ethoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-16-10-5-3-9(4-6-10)13-11(14)7-8-12(13)15/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGGPAMRRAPEJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501031441 | |
| Record name | 1-(4-Ethoxyphenyl)-2,5-pyrrolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
611-41-6 | |
| Record name | 1-(4-Ethoxyphenyl)-2,5-pyrrolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Ethoxyphenyl)-2,5-pyrrolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



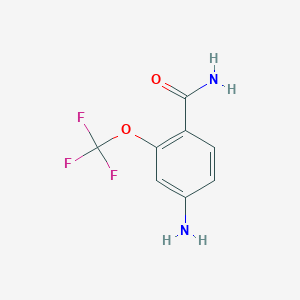


![Benzenemethanol, alpha-[(1R)-1-aminoethyl]-3-hydroxy-, (alphaS)-](/img/structure/B3146879.png)


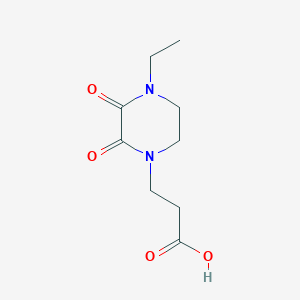
![Methyl (2S)-3-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B3146904.png)
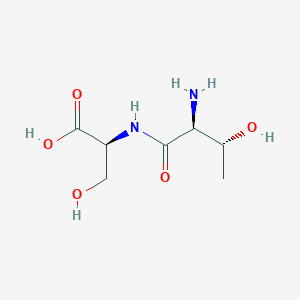



![2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid](/img/structure/B3146936.png)
